molecular formula C21H11NO B14223006 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-43-6

2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14223006
CAS No.: 823227-43-6
M. Wt: 293.3 g/mol
InChI Key: ZLJHMZIWWFMSDR-UHFFFAOYSA-N
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Description

2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is a chemical compound known for its unique structure, which includes a furan ring, ethynyl groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the use of electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of appropriate catalysts and reaction conditions are likely to be employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethynyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce corresponding amines.

Scientific Research Applications

2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The furan ring, ethynyl groups, and nitrile moiety can participate in various chemical interactions, influencing biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(Furan-2-yl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    Benzonitrile derivatives: Compounds with similar benzonitrile moieties but different substituents.

Uniqueness

2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and interactions compared to other similar compounds.

Properties

CAS No.

823227-43-6

Molecular Formula

C21H11NO

Molecular Weight

293.3 g/mol

IUPAC Name

2-[2-[2-[2-(furan-3-yl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C21H11NO/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H

InChI Key

ZLJHMZIWWFMSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=COC=C2)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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